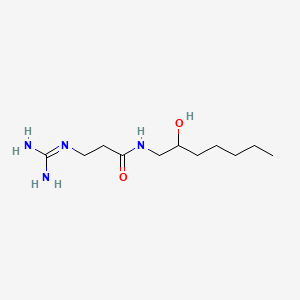
Phascoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Phascoline can be isolated from sipunculid worms through a series of extraction and purification steps. The compound is typically extracted using organic solvents such as ethanol and further purified by crystallization as its picrate salt . The synthetic route involves the incorporation of β-aminopropionic acid and arginine, which are metabolized and incorporated into the this compound molecule .
Análisis De Reacciones Químicas
Phascoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to yield simpler guanidino derivatives.
Substitution: This compound can participate in substitution reactions, particularly involving its guanidino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Phascoline has several scientific research applications:
Chemistry: It is used as a model compound to study guanidino derivatives and their reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in relation to its guanidino group.
Mecanismo De Acción
The mechanism of action of phascoline involves its interaction with specific molecular targets and pathways. The guanidino group in this compound is believed to play a crucial role in its biological activity, potentially interacting with enzymes and other proteins involved in metabolic processes . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Phascoline is similar to other guanidino compounds such as phascolosomine (N-(3-guanidinoisobutyryl)-2-methoxy-n-heptylamine), which is also isolated from sipunculid worms . this compound is unique due to its specific structure and the high concentration found in the viscera of Phascolion strombi . Other similar compounds include guanidino derivatives found in various invertebrates, but this compound’s distinct chemical structure sets it apart .
Propiedades
Número CAS |
50767-84-5 |
|---|---|
Fórmula molecular |
C11H24N4O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
3-(diaminomethylideneamino)-N-(2-hydroxyheptyl)propanamide |
InChI |
InChI=1S/C11H24N4O2/c1-2-3-4-5-9(16)8-15-10(17)6-7-14-11(12)13/h9,16H,2-8H2,1H3,(H,15,17)(H4,12,13,14) |
Clave InChI |
ACKSKQGOKMPSOD-UHFFFAOYSA-N |
SMILES |
CCCCCC(CNC(=O)CCN=C(N)N)O |
SMILES canónico |
CCCCCC(CNC(=O)CCN=C(N)N)O |
Sinónimos |
N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine phascoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















